Methyl 3-Phenylthiophene-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-10(7-8-15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSSOROTMWPECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589615 | |
| Record name | Methyl 3-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21676-89-1 | |
| Record name | 2-Thiophenecarboxylic acid, 3-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21676-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Methyl 3 Phenylthiophene 2 Carboxylate
Oxidation Pathways (Formation of Sulfoxides and Sulfones)
The sulfur atom in the thiophene (B33073) ring of Methyl 3-phenylthiophene-2-carboxylate is susceptible to oxidation, leading to the formation of corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). This transformation alters the electronic properties and steric profile of the thiophene ring, making these oxidized products valuable intermediates in further synthetic applications.
The oxidation is typically a stepwise process. Milder oxidation conditions favor the formation of the sulfoxide (B87167), while stronger conditions or an excess of the oxidizing agent will further oxidize the sulfoxide to the sulfone. The choice of oxidant is crucial for controlling the selectivity of the reaction. Common reagents used for the oxidation of sulfides and thiophenes include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). For instance, a green and selective oxidation of organic sulfides to sulfoxides has been achieved using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions. masterorganicchemistry.com While over-oxidation to the sulfone can be a challenge, certain reagents and conditions are specifically designed for this transformation. Niobium carbide, for example, can efficiently catalyze the oxidation of sulfides to sulfones using 30% hydrogen peroxide. researchgate.net
The reaction proceeds by electrophilic attack of the oxidant on the lone pair of electrons of the sulfur atom. The resulting this compound 1-oxide and this compound 1,1-dioxide are significantly different from the parent compound in terms of reactivity, particularly in cycloaddition reactions where they can act as dienes.
| Transformation | Typical Reagents | Product | Reference |
|---|---|---|---|
| Sulfide to Sulfoxide | H₂O₂ in Glacial Acetic Acid | This compound 1-oxide | masterorganicchemistry.com |
| Sulfide to Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | This compound 1-oxide | researchgate.net |
| Sulfide to Sulfone | H₂O₂ with Niobium Carbide catalyst | This compound 1,1-dioxide | researchgate.net |
| Sulfide to Sulfone | m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | This compound 1,1-dioxide | researchgate.net |
Reduction Processes
This compound can undergo reduction at two primary sites: the carboxylate ester group and the aromatic thiophene ring.
Reduction of the Ester Group: The methyl ester functionality can be reduced to a primary alcohol, yielding (3-phenylthiophen-2-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. masterorganicchemistry.comlibretexts.org
Reduction of the Thiophene Ring: The aromatic thiophene ring can be reduced to a saturated tetrahydrothiophene (B86538) ring. This process, known as hydrogenation, typically involves catalytic methods. studysmarter.co.ukrsc.org Catalytic hydrogenation using hydrogen gas (H₂) with catalysts like palladium, platinum, or nickel can saturate the double bonds of the ring. researchgate.net This reaction breaks the aromaticity of the ring to form Methyl 3-phenyltetrahydrothiophene-2-carboxylate. studysmarter.co.uk
A more drastic reduction involves the complete removal of the sulfur atom from the ring, a process known as desulfurization. This is commonly achieved using Raney nickel, which cleaves the carbon-sulfur bonds and saturates the carbon chain, converting the thiophene derivative into a substituted butane. In the case of this compound, desulfurization would yield a derivative of methyl heptanoate. wikipedia.org
| Target Site | Reaction Type | Reagent/Catalyst | Product | Reference |
|---|---|---|---|---|
| Ester Group | Ester Reduction | 1. LiAlH₄ in THF 2. H₃O⁺ workup | (3-Phenylthiophen-2-yl)methanol | masterorganicchemistry.com |
| Thiophene Ring | Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni catalyst | Methyl 3-phenyltetrahydrothiophene-2-carboxylate | researchgate.netacs.org |
| Thiophene Ring | Desulfurization | Raney Nickel | Methyl 3-phenylheptanoate derivative | wikipedia.org |
Nucleophilic and Electrophilic Substitution Reactions on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene (B151609). The reactivity and regioselectivity of substitution on this compound are influenced by the existing substituents. The methoxycarbonyl group at the C2 position is an electron-withdrawing group and acts as a deactivating meta-director. Conversely, the phenyl group at the C3 position is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself (C4 of the thiophene ring).
Given these competing effects, electrophilic attack is most likely to occur at the C5 position, which is para to the activating phenyl group and meta to the deactivating ester group. The C4 position is also potentially reactive. Common electrophilic substitution reactions include halogenation (e.g., with Br₂ or N-bromosuccinimide), nitration (HNO₃/H₂SO₄), and Friedel-Crafts acylation. For example, bromination of related 3-methylthiophene-2-carboxylic acid derivatives has been shown to occur, sometimes leading to complex reaction sequences including decarboxylation. beilstein-journals.org
Nucleophilic aromatic substitution on the thiophene ring is less common as the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group, which are not inherent to the parent molecule.
Carboxylate Ester Modifications and Hydrolysis
The methyl ester group of this compound is a key functional handle that can be readily modified.
Hydrolysis: The most common modification is hydrolysis to the corresponding carboxylic acid, 3-phenylthiophene-2-carboxylic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, known as saponification, is typically performed using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the carboxylate salt. Studies on related 3-substituted thiophene-2-carboxylates have shown that the nature of the substituent at the C3 position can significantly influence the rate of alkaline hydrolysis.
Other Modifications: Besides hydrolysis, the ester can undergo transesterification by reacting with a different alcohol in the presence of an acid or base catalyst to form a new ester. It can also be converted to an amide by reaction with an amine (aminolysis) or reduced to a primary alcohol as discussed in section 3.2.
Decarboxylation Reactions
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For this compound, this reaction is not direct and first requires the hydrolysis of the ester to the free carboxylic acid, 3-phenylthiophene-2-carboxylic acid.
Once the carboxylic acid is formed, decarboxylation can be induced, typically by heating. The stability of the resulting carbanion intermediate influences the ease of this reaction. The reaction is often facilitated by catalysts, such as copper powder or quinoline. In some cases, decarboxylation can occur as an unintended side reaction during other transformations performed under harsh conditions, such as high-temperature bromination. beilstein-journals.org The final product of the complete hydrolysis and decarboxylation sequence is 3-phenylthiophene.
Based on a comprehensive search for scholarly articles and research data, there are no specific computational or theoretical investigation papers focused solely on the chemical compound This compound . The available scientific literature provides in-depth computational analyses on closely related derivatives, but not on the parent compound as requested.
The existing research includes detailed studies on molecules such as:
Methyl 3-aminothiophene-2-carboxylate mdpi.comnbinno.com
Various thiophene-2-carboxamide derivatives nih.gov
Methyl 3-amino-4-(halophenyl)thiophene-2-carboxylates (e.g., bromo and chloro derivatives) researchgate.net
Methyl 3-methylthiophene-2-carboxylate nih.govchemicalbook.com
3-phenylthiophene (without the carboxylate group) researchgate.net
These studies employ a range of computational methods, including Density Functional Theory (DFT), to analyze the electronic structures, frontier molecular orbitals (HOMO-LUMO), electrostatic potentials (ESP), and other reactivity descriptors of these specific derivatives mdpi.comresearchgate.net.
However, providing an article based on these related compounds would be scientifically inaccurate, as the substitution of functional groups (like an amino or methyl group for a hydrogen atom) significantly alters the electronic and chemical properties of a molecule. Therefore, data from these derivatives cannot be extrapolated to accurately describe this compound.
Due to the strict requirement to focus solely on This compound and the absence of specific research data for this exact compound, it is not possible to generate the detailed, scientifically accurate article as outlined in the request.
Computational Chemistry and Theoretical Investigations of Methyl 3 Phenylthiophene 2 Carboxylate
Molecular Dynamics Simulations for Conformational Stability and Interaction Assessment
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, offering insights into conformational stability and intermolecular interactions that are not accessible through static modeling.
While specific MD simulation studies on Methyl 3-Phenylthiophene-2-carboxylate are not extensively documented in publicly available literature, the application of this technique to structurally similar phenylthiophene-2-carboxylate compounds highlights its utility. For instance, MD simulations have been employed to assess the binding stability of related compounds within the active sites of biological targets. In such studies, a 200-nanosecond simulation is often performed to observe the ligand-protein complex's behavior in a simulated physiological environment.
A key parameter analyzed in these simulations is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over the course of the simulation suggests that the ligand remains securely bound within the active site and that the protein maintains its structural integrity. This stability is crucial for the compound to exert a sustained biological effect. By analogy, MD simulations of this compound would be invaluable in determining its conformational preferences and the stability of its interactions with potential molecular partners, such as enzymes or receptors. These simulations can reveal the flexibility of the molecule, including the rotation around the bond connecting the phenyl and thiophene (B33073) rings, and how these conformational changes are influenced by the surrounding environment.
Molecular Docking Studies for Predictive Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule ligand with the binding site of a target protein.
For the phenylthiophene-2-carboxylate scaffold, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. For example, derivatives of this scaffold have been docked against protein tyrosine phosphatase, a key enzyme involved in cellular signaling pathways. Such studies help in understanding the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of the ligand to the protein's active site.
In a typical molecular docking study involving a compound like this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule is then placed into the binding site of the protein, and various algorithms are used to sample different orientations and conformations of the ligand. The most favorable binding poses are then scored based on a function that estimates the binding free energy.
The results of molecular docking can provide valuable predictions about the binding affinity, with lower binding energy values indicating a more stable complex. For instance, docking studies on related compounds have shown binding energies that suggest a strong and stable interaction with their target proteins. These in silico predictions are crucial for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency and selectivity.
Prediction of Molecular Descriptors through Computational Methods
Computational methods are routinely used to predict molecular descriptors that provide insights into the physicochemical properties of a compound and its potential as a drug candidate. These descriptors are essential for assessing a molecule's druglikeness and for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Key molecular descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds.
For this compound, these descriptors can be calculated using various computational software and online platforms. While a definitive, experimentally verified set of values is not consistently reported across all databases, predictive models provide valuable estimates.
Topological Polar Surface Area (TPSA) is a descriptor that correlates with the hydrogen bonding potential of a molecule and is a good predictor of its transport properties, such as intestinal absorption and blood-brain barrier penetration. For a molecule to have good oral bioavailability, a TPSA of less than 140 Ų is generally considered favorable.
The LogP value is a measure of a compound's lipophilicity, which influences its solubility, permeability, and metabolic stability. An optimal LogP value for oral drug candidates typically falls within the range of 1 to 5.
The number of rotatable bonds is an indicator of a molecule's conformational flexibility. A lower number of rotatable bonds (typically less than 10) is often associated with better oral bioavailability.
The predicted values for these descriptors for this compound and a closely related compound are presented in the table below for comparison. The presence of an amino group in Methyl 3-amino-5-phenylthiophene-2-carboxylate significantly increases its polarity, as reflected in the higher TPSA value.
| Compound Name | TPSA (Ų) | LogP | Number of Rotatable Bonds |
| This compound | Value not available in searched sources | Value not available in searched sources | Value not available in searched sources |
| Methyl 3-amino-5-phenylthiophene-2-carboxylate | 80.6 | 3.25 | 2 |
These computationally derived descriptors are fundamental in the early stages of drug discovery and development, allowing for the rapid screening of large libraries of compounds and the identification of candidates with promising physicochemical profiles.
Advanced Applications and Research Directions
Role as a Heterocyclic Building Block in Complex Organic Synthesis
Methyl 3-phenylthiophene-2-carboxylate serves as a crucial heterocyclic building block for the construction of more complex molecular architectures. The thiophene (B33073) scaffold is a fundamental unit in a wide array of organic compounds, and the presence of the phenyl and carboxylate groups provides specific points for synthetic transformations. nbinno.comnbinno.com
Chemists utilize such versatile building blocks to create intricate structures for pharmaceuticals, agrochemicals, and new materials. nbinno.com The reactivity of the thiophene ring, combined with the functional handles of the ester and the phenyl group, allows for a variety of coupling and condensation reactions. For instance, derivatives of aminothiophene carboxylates are known to participate in condensation reactions to form complex fused-ring systems. nbinno.com Similarly, the core structure can be modified through reactions like C-H arylation, where additional aryl groups are introduced onto the thiophene ring to build even more elaborate molecules. researchgate.net The ability to functionalize the thiophene core is essential for synthesizing targeted molecules with specific electronic or biological properties. Halogenated 2-thiophenecarboxylic acid derivatives, for example, are key intermediates in the production of new families of insecticides. beilstein-journals.org
Key Synthetic Transformations Involving Thiophene Scaffolds:
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Stille) can be used to form new carbon-carbon bonds at various positions on the thiophene or phenyl ring. | Synthesis of complex conjugated systems for electronic materials. |
| Condensation Reactions | The carboxylate group can be converted to an amide or other functionalities to link with other molecules. | Creation of thieno[3,2-d]pyrimidines and other fused heterocycles. researchgate.net |
| Electrophilic Substitution | The thiophene ring can undergo reactions like halogenation or nitration to introduce new functional groups. | Precursors for agrochemicals or dyes. beilstein-journals.org |
| C-H Functionalization | Direct modification of C-H bonds on the thiophene ring allows for the efficient introduction of substituents. researchgate.net | Streamlined synthesis of complex derivatives without pre-functionalization. |
Applications in Materials Science
The unique electronic properties of the thiophene ring make this compound and its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics.
Organic Electronics (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaic Cells)
Thiophene-based materials are cornerstones in the development of organic semiconductors. cmu.edu They are frequently used in the active layers of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells due to their excellent charge-transport properties and tunable electronic structures. beilstein-journals.orgmdpi.com
In OLEDs , thiophene-containing molecules can act as emitters or as part of the charge-transport layers. The extended π-conjugated system, which includes the thiophene and phenyl rings, allows for efficient electron-hole recombination, leading to light emission. mdpi.com By modifying the substituents on the thiophene core, the emission color and efficiency of the OLED can be precisely controlled. For example, donor-π-acceptor (D–π–A) type fluorophores incorporating thienothiophene (two fused thiophene rings) have been synthesized and used as emitters, demonstrating high quantum efficiencies. beilstein-journals.org
In OPV cells , also known as organic solar cells, thiophene derivatives are typically used as the electron-donor material in the bulk heterojunction active layer. Poly(3-hexylthiophene) (P3HT) is a well-studied polymer donor that is often blended with an electron acceptor like a fullerene derivative (e.g., PCBM). researchgate.netmdpi.com The incorporation of a monomer like this compound into a polymer backbone could influence the material's absorption spectrum, energy levels (HOMO/LUMO), and morphology, all of which are critical factors for solar cell performance. mdpi.com
Conductive Polymers Research
Polythiophenes are a major class of conducting polymers, materials that combine the electrical properties of metals or semiconductors with the processing advantages of plastics. cmu.edumdpi.com The polymerization of thiophene monomers leads to a conjugated polymer backbone through which charge carriers can move.
This compound can be considered a monomer for the synthesis of novel conductive polymers. The substituents on the thiophene ring play a critical role in determining the properties of the resulting polymer:
Solubility and Processability : The phenyl and methyl carboxylate groups can enhance the solubility of the polymer in organic solvents, facilitating its processing into thin films for electronic devices.
Electronic Properties : These groups electronically modify the polymer backbone, affecting its band gap, conductivity, and stability. researchgate.net The regiochemistry of how the monomers are linked together (e.g., head-to-tail vs. head-to-head) significantly impacts the polymer's conductivity. cmu.edu
Morphology : The substituents influence how the polymer chains pack in the solid state, which is crucial for efficient charge transport. osti.gov
Research in this area involves synthesizing new polythiophenes and characterizing their electrical, optical, and structural properties to optimize them for applications such as printed electronic circuits, sensors, and antistatic coatings. cmu.eduosti.gov
Potential in Agrochemical Development
Thiophene derivatives are a well-established class of compounds in the agrochemical industry, used in the development of insecticides, herbicides, and fungicides. nih.gov The thiophene ring is considered a "structural alert" in toxicology, meaning it is a moiety often involved in biological effects. nih.gov This bioactivity can be harnessed for beneficial applications in crop protection.
While specific studies on the agrochemical applications of this compound are not widely documented, its structural analogues serve as key intermediates. For example, halogenated 2-thiophenecarboxylic acid derivatives are essential building blocks for a new generation of 1,2,4-triazole insecticides with low mammalian toxicity. beilstein-journals.org Methyl 3-aminothiophene-2-carboxylate is a known starting material for agrochemicals, including the sulfonylurea herbicide thifensulfuron-methyl. mdpi.com The synthesis of such compounds often involves the precise functionalization of the thiophene ring, a role for which this compound is well-suited as a precursor. nbinno.combeilstein-journals.org
Examples of Thiophene Derivatives in Agrochemicals:
| Compound Class | Application | Reference |
|---|---|---|
| Halogenated Thiophenecarbonyl Chlorides | Insecticide Precursors | beilstein-journals.org |
Utility in Specialty Chemical Synthesis (e.g., Dyes)
The conjugated electronic structure of the thiophene ring makes it an excellent chromophore (the part of a molecule responsible for its color). Consequently, thiophene derivatives are widely used in the synthesis of specialty dyes. espublisher.comsapub.org
Thiophene-based azo dyes, which contain the -N=N- linkage, form a large and important class of industrial colorants used in textiles, inks, and plastics. espublisher.com The color of these dyes can be tuned from red to blue by altering the electronic nature of the substituents on the thiophene ring. sapub.org this compound can serve as a precursor or a coupling component in the synthesis of such dyes. Its aminophenyl derivatives, for instance, could be diazotized and coupled with other aromatic compounds to create a wide palette of colors. The specific shade and properties like lightfastness are directly influenced by the molecular structure of the thiophene precursor. sapub.org
Patent Landscape and Intellectual Property Analysis
Overview of Patents Related to Methyl 3-Phenylthiophene-2-carboxylate and its Derivatives
Patents concerning this compound and its analogs span a diverse range of applications, underscoring the versatility of this chemical entity. A seminal patent in this area, US4242518A assigned to BASF SE, discloses the compound itself and its manufacture, positioning it as a valuable intermediate in chemical synthesis.
Subsequent intellectual property has primarily focused on the therapeutic potential of derivatives. Notably, Vertex Pharmaceuticals has emerged as a key player. Their patent AU2002344854B2 identifies thiophene (B33073) derivatives, including structures related to this compound, as potent antiviral agents, specifically for combating flavivirus infections. Further research into the therapeutic applications of such derivatives has led to the exploration of their role as Janus kinase (JAK) inhibitors, which are crucial in treating inflammatory disorders and autoimmune diseases.
The patent portfolio also extends to the field of oncology. Research has uncovered the potential of novel thiophene compounds in cancer therapy, with patents claiming their use in treating various malignancies. Additionally, certain derivatives have been investigated for their ability to inhibit deubiquitylating enzymes, presenting a novel approach for therapeutic intervention in a range of diseases.
The following interactive table provides a summary of key patents related to this compound and its derivatives, detailing their applications and assignees.
| Patent Number | Assignee | Application Area |
| US4242518A | BASF SE | Chemical intermediate and manufacturing process |
| AU2002344854B2 | Vertex Pharmaceuticals | Antiviral agents (flavivirus infection) |
| Undisclosed | Vertex Pharmaceuticals | Janus kinase (JAK) inhibitors |
| Undisclosed | Not Specified | Anti-cancer agents |
| Undisclosed | Not Specified | Deubiquitylating enzyme inhibitors |
Patent Classification and Coverage in Relevant Technology Fields
The intellectual property surrounding this compound and its derivatives is primarily categorized under specific classifications within the International Patent Classification (IPC) and Cooperative Patent Classification (CPC) systems. These classifications provide a structured framework for understanding the technological domains where these compounds are protected.
A fundamental classification for the core chemical structure is C07D 333/38 , which pertains to "Heterocyclic compounds containing five-membered rings having one sulfur atom as the only ring hetero atom; Thiophenes; Hydrogenated thiophenes." This classification encompasses the synthesis and composition of matter of this compound itself.
The vast majority of patent applications for the derivatives of this compound fall under the broad classification of A61K 31/381 , which covers "Medicinal preparations containing organic active ingredients; Heterocyclic compounds having sulfur as a ring hetero atom; having five-membered rings." This highlights the significant research and development efforts focused on the pharmaceutical applications of these thiophene derivatives.
Within the broader A61K classification, further specificity is often provided based on the therapeutic indication. For instance, patents related to the treatment of central nervous system (CNS) disorders will carry additional classifications relevant to that field. Similarly, applications in oncology and virology are reflected in the detailed patent classifications.
The geographic coverage of these patents is global, with significant filings in major patent offices, including the United States Patent and Trademark Office (USPTO), the European Patent Office (EPO), and other national patent offices. This widespread patenting activity underscores the perceived commercial value and broad applicability of this class of compounds in the global pharmaceutical market.
The table below outlines the key patent classifications associated with this compound and its derivatives.
| Classification Code | Description |
| C07D 333/38 | Heterocyclic compounds containing five-membered rings with one sulfur atom (Thiophenes) |
| A61K 31/381 | Medicinal preparations containing thiophene derivatives |
| Additional Codes | Specific therapeutic areas (e.g., CNS disorders, cancer, infectious diseases) |
Conclusion and Future Research Perspectives
Summary of Key Findings and Research Contributions
Methyl 3-phenylthiophene-2-carboxylate and its derivatives represent a cornerstone in heterocyclic chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of functional molecules. Research has solidified the importance of this thiophene (B33073) core in medicinal chemistry, where it acts as a "privileged pharmacophore" due to its favorable physicochemical properties that facilitate beneficial drug-receptor interactions. nih.govrsc.org Derivatives have demonstrated a broad spectrum of biological activities, including potential as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents. nih.govrsc.orgnbinno.comnih.gov
The compound's significance extends to materials science, where the thiophene ring's electronic characteristics are leveraged in the development of organic semiconductors and conductive polymers. mdpi.comquinoline-thiophene.com Synthetic contributions have been significant, with numerous methods developed for the construction and functionalization of the thiophene ring system. These include classical approaches like the Gewald reaction and Volhard–Erdmann cyclization, as well as modern techniques such as multicomponent reactions and palladium-catalyzed cross-coupling, which offer more efficient and atom-economical pathways to diverse derivatives. nih.govmdpi.com The reactivity of the thiophene core, particularly its propensity for electrophilic substitution, allows for targeted modifications to fine-tune the properties of the final compounds for specific applications. nih.gov
Identification of Current Research Gaps and Challenges
Despite considerable progress, several challenges and research gaps persist. A primary challenge lies in the regioselective functionalization of the thiophene ring. While methods for substitution at certain positions are well-established, achieving precise control, especially at the C4 and C5 positions of a 2,3-disubstituted thiophene like this compound, can be difficult and often requires multi-step, protecting-group-dependent strategies. acs.org The development of direct C-H activation/functionalization methods that are both efficient and highly regioselective for these complex scaffolds remains an area of active research. acs.org
Furthermore, while many derivatives exhibit promising biological activity in vitro, there is often a translational gap to in vivo efficacy and clinical application. A deeper understanding of the structure-activity relationships (SAR) is needed to guide the rational design of analogues with improved pharmacokinetic profiles, greater potency, and reduced off-target effects. nih.govrsc.org In materials science, while the potential of thiophene-based materials is recognized, challenges related to processability, long-term stability, and performance in complex devices like organic thin-film transistors (OTFTs) hinder widespread commercialization. mdpi.com The severe insolubility of some thiophene precursors can also complicate synthesis and purification, sometimes requiring specialized techniques like microwave irradiation to achieve desired outcomes. mdpi.com
Proposed Future Directions and Unexplored Avenues for Investigation
Future research should be directed toward overcoming the identified gaps and exploring new frontiers for thiophene chemistry.
Synthetic Innovation:
Advanced C-H Functionalization: A major thrust should be the development of novel catalytic systems (e.g., using earth-abundant metals) for the direct and regioselective C-H functionalization of the this compound core. This would provide a more sustainable and step-economical route to novel derivatives, bypassing traditional, more wasteful methods. acs.org
Asymmetric Catalysis: The high stability and aromaticity of the thiophene ring make its asymmetric dearomatization challenging. rsc.org Exploring catalytic asymmetric dearomatization (CADA) reactions would open pathways to chiral, sp³-rich thiophene-derived skeletons, adding three-dimensional complexity to this otherwise planar scaffold and unlocking new biological and material properties. rsc.org
Flow Chemistry and Photochemistry: Investigating the synthesis of thiophene derivatives using continuous flow reactors and photochemical methods could lead to improved reaction efficiency, safety, and scalability, facilitating the production of these valuable compounds.
Medicinal Chemistry and Chemical Biology:
New Therapeutic Targets: The scaffold's versatility should be exploited to design libraries of compounds aimed at novel and challenging biological targets, such as protein-protein interactions (PPIs). tue.nl Fragment-based drug discovery, using the thiophene core as a starting point, could identify new classes of PPI stabilizers or inhibitors. tue.nl
Bioisosteric Replacement and Analogue Synthesis: Systematically replacing the ester moiety of the parent compound with other functional groups, such as amides or various heterocycles, could yield derivatives with significantly different biological activities and pharmacokinetic properties. researchgate.net This approach could lead to the discovery of compounds that are active at new receptors or possess improved drug-like characteristics.
Materials Science:
Advanced Organic Electronics: There is an unexplored avenue in designing and synthesizing novel this compound derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors. Research should focus on tuning the electronic properties (e.g., HOMO/LUMO energy levels) through strategic functionalization to optimize performance for specific device applications. mdpi.com
Self-Assembling Materials: The interplay of non-covalent interactions can be used to regulate the self-assembly of thiophene derivatives. chemrxiv.org Future work could focus on designing molecules that self-assemble into well-ordered thin films with enhanced charge transport properties, crucial for high-performance electronic devices. mdpi.com
Q & A
Q. What are the key methodological considerations for synthesizing Methyl 3-Phenylthiophene-2-carboxylate derivatives?
Synthesis typically involves coupling reactions using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxyl groups. For example, intermediates such as 4-(methoxycarbonyl)phenol and 2-thiophenecarboxylic acid are reacted under nitrogen protection, followed by purification via reverse-phase HPLC with methanol-water gradients . Reaction optimization should prioritize anhydrous conditions and stoichiometric control to minimize side products.
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound derivatives?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions and esterification success. For instance, methyl ester protons typically resonate at ~3.8–4.0 ppm, while thiophene protons appear between 6.5–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% via C18 columns with UV detection) .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters) .
Q. What safety protocols are recommended for handling this compound derivatives?
These compounds may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use fume hoods, nitrile gloves, and safety goggles. Store refrigerated in airtight containers to prevent hydrolysis. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data for structural validation?
Conflicting data may arise from dynamic motion in solution (NMR) versus static crystal packing (X-ray). Use SHELXL for refinement to model disorder or thermal parameters . For puckering analysis in thiophene rings, apply Cremer-Pople coordinates to quantify deviations from planarity . Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to reconcile electronic environments.
Q. What strategies improve regioselective functionalization of the thiophene ring in this compound?
Electrophilic substitution favors the 5-position due to electron-donating ester groups. For 4-position modifications, employ directing groups (e.g., sulfonyl in 3-[[...sulfonyl]-2-thiophenecarboxylate) or transition-metal catalysis (Pd-mediated C–H activation) . Steric hindrance from the phenyl group at the 3-position further directs reactivity .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Molecular docking (AutoDock Vina) and pharmacophore mapping can identify interactions with targets like protein tyrosine phosphatases. QSAR models using Hammett σ constants for substituents correlate electronic effects with inhibitory potency .
Q. What crystallographic software tools are recommended for structural analysis of these compounds?
Q. How can researchers mitigate hazardous byproducts during large-scale synthesis?
Replace stoichiometric reagents (e.g., DCC) with catalytic systems (e.g., N-Hydroxysuccinimide esters) to reduce waste. Continuous flow reactors enhance safety by minimizing intermediate isolation . Monitor byproducts via LC-MS and employ scavenger resins (e.g., QuadraSil® AP) for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
